3-Oxa-7-azabicyclo[3.3.1]nonan-9-one
Description
Structural Framework and Nomenclature of Bridged Bicyclic Ketolactams
The structure and naming of bridged bicyclic compounds follow the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgchemistrysteps.com These molecules are identified by the prefix "bicyclo" followed by brackets containing three numbers separated by periods. chadsprep.commasterorganicchemistry.com These numbers indicate the number of atoms in the three "bridges" connecting the two central atoms, known as bridgehead carbons, listed in descending order. chadsprep.commasterorganicchemistry.com
For the parent hydrocarbon, bicyclo[3.3.1]nonane, the name breaks down as follows:
Bicyclo : Indicates a molecule with two rings. wikipedia.org
[3.3.1] : Specifies that there are two bridges of three carbon atoms each and one bridge of a single carbon atom connecting the two bridgehead atoms. youtube.com
Nonane : Denotes that the total number of atoms in the bicyclic system is nine. chemistrysteps.com
The compound 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one is a heterocyclic derivative. Its name is derived from the parent structure with prefixes indicating the substitution of carbon atoms with heteroatoms and the presence of a ketone functional group:
3-Oxa : An oxygen atom replaces the carbon at position 3.
7-Aza : A nitrogen atom replaces the carbon at position 7.
9-one : A carbonyl group (ketone) is present at position 9.
Structurally, bicyclo[3.3.1]nonane systems can exist in several conformations, most notably the chair-chair and boat-chair forms. researchgate.net For this compound, computational studies have shown only a small energy difference between the chair-chair (CC) and boat-chair (BC) conformers. researchgate.net The presence of both an ether linkage and an amide group (lactam) within this rigid bicyclic structure makes it a "ketolactam" and imparts specific stereoelectronic properties that influence its reactivity and potential as a synthetic building block.
| Component | Meaning | Reference |
|---|---|---|
| bicyclo | Indicates a two-ring system where the rings share more than two atoms. | wikipedia.orgmasterorganicchemistry.com |
| [3.3.1] | Describes the lengths of the bridges connecting the two bridgehead atoms (three atoms, three atoms, and one atom). | youtube.com |
| nonan | Specifies a total of nine atoms forming the bicyclic framework. | chemistrysteps.com |
| 3-Oxa | Indicates an oxygen atom has replaced the carbon at the 3rd position of the ring system. | - |
| 7-Aza | Indicates a nitrogen atom has replaced the carbon at the 7th position of the ring system. | - |
| 9-one | Indicates a ketone functional group is located at the 9th position. | - |
Significance of Bridged Nitrogen Heterocycles in Organic Chemistry
Nitrogen-containing heterocycles are of immense importance in chemistry, forming the core of a vast number of natural products, pharmaceuticals, and industrial chemicals. openmedicinalchemistryjournal.comnih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59-60% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.comrsc.org This prevalence is due to several factors. The presence of nitrogen atoms can impart basicity, allow for hydrogen bonding, and provide sites for further chemical modification, all of which are crucial for biological activity. rsc.org
Bridged nitrogen heterocycles, a sub-class of these compounds, are particularly valuable. Their rigid, three-dimensional structures offer a level of conformational constraint that is highly desirable in drug design, as it can lead to increased potency and selectivity for biological targets. bohrium.com These scaffolds are considered "privileged structures" in medicinal chemistry because they can interact with multiple receptors and enzymes in a predictable manner. rsc.org Beyond pharmaceuticals, nitrogen heterocycles are used as agrochemicals, corrosion inhibitors, polymers, and catalysts. openmedicinalchemistryjournal.com Their structural diversity and functional versatility make them indispensable tools for synthetic chemists. openmedicinalchemistryjournal.comrsc.org
Overview of Research Trajectories for the this compound Scaffold
Research involving the this compound scaffold and its derivatives has largely focused on synthesis, stereochemical analysis, and its application as a building block for more complex molecules. A common and effective method for synthesizing the core structure is the Mannich-type cyclocondensation reaction. researchgate.netsemanticscholar.org This reaction typically involves the condensation of a cyclic ketone (such as a derivative of tetrahydro-4H-pyran-4-one), an amine, and an aldehyde. researchgate.nettandfonline.com
Studies have explored the stereochemistry and conformational preferences of these bicyclic systems, using techniques like NMR spectroscopy and X-ray diffraction analysis to determine whether the molecules adopt a chair-chair, chair-boat, or other conformation. researchgate.netacs.org This fundamental understanding is critical for predicting the outcome of subsequent reactions and for designing molecules with specific three-dimensional shapes.
The 3-Oxa-7-azabicyclo[3.3.1]nonane framework is a valuable precursor in the development of biologically active compounds. bohrium.comatomfair.com For instance, related scaffolds have been investigated for a variety of applications. Agonists for the G protein-coupled receptor GPR119, a target for diabetes treatment, have been developed from the corresponding 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol scaffold. bohrium.com The rigid structure of the bicyclic system is used to lock a portion of the molecule into a specific "agonist conformation". researchgate.net This highlights a key research trajectory: using the constrained bicyclic core to control the spatial arrangement of functional groups to achieve a desired biological effect.
| Research Area | Key Findings / Methods | Reference |
|---|---|---|
| Synthesis | Primarily synthesized via Mannich-type cyclocondensation reactions. | researchgate.netsemanticscholar.org |
| Conformational Analysis | Studies using NMR and X-ray diffraction reveal preferences for chair-chair or chair-boat conformations. | researchgate.netacs.org |
| Chemical Reactions | The carbonyl group at C-9 can undergo nucleophilic addition with reagents like NaBH4 and Grignard reagents to form tertiary alcohols. | researchgate.net |
| Medicinal Chemistry Applications | The related 3-oxa-7-azabicyclo[3.3.1]nonan-9-ol scaffold has been used to develop potent and orally active GPR119 agonists. | bohrium.comresearchgate.net |
| Use as a Building Block | Serves as a versatile scaffold for constructing complex alkaloids and pharmacophores. | atomfair.com |
Structure
3D Structure
Properties
IUPAC Name |
3-oxa-7-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-5-1-8-2-6(7)4-10-3-5/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGWHUPJSKFYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2=O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90711653 | |
| Record name | 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90711653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57155-42-7 | |
| Record name | 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90711653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 One and Its Analogues
Multi-component Reactions for Bicyclic Scaffold Construction
Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one in a single step from three or more starting materials. This strategy is valued for its atom economy and operational simplicity.
Mannich-type Cyclocondensations with Tetrahydro-4H-pyran-4-ones and Related Precursors
A primary and widely utilized method for the synthesis of the this compound core is the Mannich-type cyclocondensation. This reaction typically involves the condensation of tetrahydro-4H-pyran-4-one, a primary amine, and an aldehyde, most commonly formaldehyde. The reaction proceeds through the in-situ formation of an iminium ion from the amine and formaldehyde, which then undergoes a tandem reaction with the enol or enolate of tetrahydro-4H-pyran-4-one, leading to the bicyclic structure.
The versatility of this method allows for the synthesis of a variety of N-substituted analogues by simply changing the primary amine component. For instance, the use of benzylamine (B48309) leads to the formation of the N-benzyl derivative. The reaction conditions are generally mild, often involving refluxing in a protic solvent like ethanol (B145695) or methanol.
Table 1: Examples of this compound Analogues Synthesized via Mannich-type Cyclocondensation
| Entry | Primary Amine | Aldehyde | Product |
| 1 | Benzylamine | Formaldehyde | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one |
| 2 | Methylamine | Formaldehyde | 7-Methyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one |
| 3 | Aniline | Benzaldehyde | 2,4-Diphenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one |
Double Mannich Condensation Approaches
The double Mannich condensation is a powerful variation of the Mannich reaction that allows for the one-pot formation of the bicyclic system from a ketone, a primary amine, and formaldehyde. In this approach, both α-positions of the ketone precursor, tetrahydro-4H-pyran-4-one, react with the in-situ generated iminium ions. This concerted or stepwise process efficiently constructs the two rings of the this compound scaffold.
This method is particularly efficient for the synthesis of symmetrically substituted derivatives. The reaction is typically carried out in a protic solvent and may be catalyzed by either acid or base, depending on the specific substrates. The double Mannich reaction is a cornerstone in the synthesis of bispidinones, the class of compounds to which this compound belongs.
Intramolecular Cyclization Strategies
Intramolecular cyclization strategies involve the formation of the bicyclic ring system from a single precursor molecule that already contains the necessary functionalities. These methods often provide excellent control over stereochemistry.
Aza-type Aldol (B89426) Condensation and Intramolecular Keto-lactam Cyclization
The construction of the this compound ring system can be achieved through intramolecular cyclizations. One such approach is the intramolecular aza-aldol condensation. This strategy involves a precursor molecule containing both a ketone and an enolizable C-H bond within a lactam ring. Under the influence of a base or acid, an enolate is formed which then attacks the ketone carbonyl, leading to the bicyclic structure after dehydration.
A related strategy is the intramolecular keto-lactam cyclization. In this approach, a linear precursor containing a ketone and a lactam moiety is designed to cyclize upon activation. For example, a δ-keto-lactam can be induced to cyclize to form the bridged bicyclic system. These reactions often require specific activating agents for the lactam carbonyl and conditions that promote the formation of the enol or enolate of the ketone.
Tandem Processes for Bicyclic Lactam Formation
Tandem or cascade reactions offer an elegant and efficient way to construct complex molecular architectures in a single operation. For the synthesis of this compound and its analogues, tandem processes that combine multiple bond-forming events can be employed.
One such example is a tandem Michael-aldol reaction sequence. ucl.ac.uk This process can be initiated by the Michael addition of a nucleophile to an α,β-unsaturated ketone, which then generates an enolate that can participate in an intramolecular aldol condensation to form the bicyclic system. The careful design of the starting materials is crucial for the success of these tandem reactions, ensuring that the desired cyclization pathway is favored.
Organocatalyzed Methodologies for Bridged Ring Systems
The field of organocatalysis has provided powerful tools for the asymmetric synthesis of complex molecules. For the construction of bridged ring systems like this compound, chiral organocatalysts can be employed to control the stereochemical outcome of the reaction.
A notable example is the use of proline and its derivatives to catalyze domino reactions that lead to the formation of the 3-oxabicyclo[3.3.1]nonane skeleton. nih.govnih.gov For instance, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.govnih.gov These reactions often proceed with high yields and excellent enantioselectivities, providing access to optically active bicyclic lactones which are closely related to the target compound.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages |
| Mannich-type Cyclocondensation | Multi-component reaction | High atom economy, operational simplicity, easy access to N-substituted analogues |
| Double Mannich Condensation | One-pot formation of both rings | Efficient for symmetrical derivatives |
| Intramolecular Cyclization | Cyclization of a single precursor | Good stereochemical control |
| Tandem Processes | Multiple bond formations in one pot | High efficiency, reduces purification steps |
| Organocatalysis | Use of small organic molecules as catalysts | Access to enantiomerically enriched products, mild reaction conditions |
Functional Group Interconversions on the Bridged Framework
The carbonyl group at the C-9 position of the this compound core serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of analogues.
Reductive Transformations of the Carbonyl Moiety (e.g., Modified Wolff-Kishner Conditions)
Complete reduction of the C-9 carbonyl group to a methylene (B1212753) bridge is a valuable transformation for accessing the corresponding 3-oxa-7-azabicyclo[3.3.1]nonane skeleton. The Wolff-Kishner reduction, particularly under modified conditions, has been effectively employed for this purpose.
The Huang-Minlon modification of the Wolff-Kishner reduction is a frequently utilized method. This procedure involves the in situ formation of a hydrazone from the ketone, followed by its decomposition under basic conditions at elevated temperatures. A key aspect of this modification is the distillation of water and excess hydrazine (B178648) after the initial hydrazone formation, which allows the reaction temperature to rise, often to around 200°C. This leads to significantly shorter reaction times and improved yields compared to the original procedure. wikipedia.orgunacademy.com
Table 1: Reductive Deoxygenation of this compound Analogues
| Starting Material | Reagents and Conditions | Product | Yield |
| N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Hydrazine hydrate (B1144303), KOH, diethylene glycol, heat (Huang-Minlon conditions) | N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane | Not explicitly reported |
Nucleophilic Addition Reactions at C-9 (e.g., Hydride and Grignard Reagents)
The electrophilic nature of the C-9 carbonyl carbon makes it susceptible to attack by various nucleophiles, including hydride reagents and organometallic compounds like Grignard reagents. These reactions lead to the formation of the corresponding C-9 alcohols, often with a degree of stereoselectivity.
Hydride Reagents: The reduction of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohols. These reactions typically produce a mixture of isomeric alcohols. researchgate.net The stereochemical outcome of the reduction is influenced by the steric environment around the carbonyl group and the nature of the substituents on the bicyclic framework.
Grignard Reagents: The addition of Grignard reagents (RMgX) to 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones provides a direct route to tertiary alcohols at the C-9 position. Studies on the reaction of aryl Grignard reagents with 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one have shown that the addition occurs with a notable degree of stereoselectivity. The incoming aryl group adds to the carbonyl carbon from the face "syn" to the oxygen atom of the morpholine (B109124) ring. researchgate.net A proposed mechanism suggests that the Grignard reagent may coordinate with the ring oxygen atom in a boat-like conformation of the bicyclic system prior to the nucleophilic attack. researchgate.net
Table 2: Nucleophilic Addition Reactions at C-9 of this compound Analogues
| Starting Material | Reagent | Product(s) | Stereochemistry | Yield |
| N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | NaBH₄ | N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | Mixture of isomers | Not explicitly reported |
| N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | C₆H₅MgBr | 9-Phenyl-N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | Aryl group syn to the ring oxygen | Not explicitly reported |
Stereoselective Synthetic Approaches to Substituted Systems
The development of stereoselective methods for the synthesis of substituted this compound derivatives is of great interest for creating libraries of compounds with well-defined three-dimensional structures. While specific methodologies for the parent this compound are not extensively detailed in the provided search results, related bicyclic systems offer insights into potential strategies.
For instance, highly stereoselective methods have been developed for the synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.govnih.gov These approaches often utilize domino reactions catalyzed by modularly designed organocatalysts to construct the bicyclic core with excellent control over diastereoselectivity and enantioselectivity. nih.govnih.gov Such strategies, involving Michael additions and hemiacetalizations, could potentially be adapted for the synthesis of substituted 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones by employing appropriately functionalized starting materials containing the requisite nitrogen atom.
Furthermore, methodologies for the stereocontrolled synthesis of related 9-azabicyclo[3.3.1]nonan-3-ones, or homotropanones, have been described. These syntheses can involve key steps such as base-promoted decarboxylative-Mannich couplings and organocatalyzed intramolecular Mannich cyclizations to construct the bicyclic framework with high diastereoselectivity. ua.es The adaptation of these principles to include an oxygen atom at the 3-position represents a promising avenue for the stereoselective synthesis of substituted 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones.
Conformational Analysis and Stereochemistry of 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 One Systems
Theoretical Studies of Conformational Preferences
Computational chemistry provides powerful tools to model the geometric and energetic properties of molecules, offering insights into their stable conformations.
Theoretical conformational analyses of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one and its derivatives have been performed using ab initio methods. researchgate.netresearchgate.net Computational studies utilizing the GAUSSIAN 94 software package have provided significant insights into the molecule's structure in the gas phase. researchgate.netresearchgate.net Single point calculations at the MP4/6-31G level have been conducted to determine the energies of different conformers. researchgate.netresearchgate.nettandfonline.comtandfonline.com
Furthermore, full geometry optimization has been carried out at the Hartree-Fock (HF) level with a 6-31G basis set. researchgate.nettandfonline.com These calculations indicated that for the parent oxygen-containing ketone, there was only a negligible variation in the interatomic distances of the equilibrium geometry, even when substituents were included in the model versus being replaced by hydrogen. researchgate.nettandfonline.com
The primary conformational equilibrium in bicyclo[3.3.1]nonane systems is between the twin-chair (Chair-Chair, CC) and the Boat-Chair (BC) forms. Theoretical calculations have been essential in quantifying the energetic differences between these states.
For this compound, single point calculations at the MP4/6-31G level revealed a small energy difference of only ΔE = 1.497 kcal/mole between the CC and BC conformers. researchgate.netresearchgate.nettandfonline.comtandfonline.com This small energy gap suggests that both conformers could potentially be populated, although experimental evidence often points to a single dominant form. Interestingly, full geometry optimization at the HF/6-31G level suggested that the BC form might be slightly more stable than the CC form for the unsubstituted ketone. researchgate.nettandfonline.com However, for corresponding hydroperchlorates, calculations indicated that the CC form is more stable, likely due to stabilizing hydrogen bonding between the protonated nitrogen and the oxygen heteroatom. researchgate.nettandfonline.com
Experimental Determination of Conformation in Solution and Solid State
While theoretical studies model the intrinsic properties of the molecule, experimental methods provide data on its actual structure in specific environments, such as in solution or in a crystal lattice.
NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution. Analysis of chemical shifts, coupling constants, and through-space interactions provides a detailed picture of the molecule's average three-dimensional structure.
Both ¹H and ¹³C NMR spectral data consistently indicate that 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives preferentially adopt a chair-chair conformation in solution. researchgate.netacs.orgresearchgate.net The assignment of this conformation is based on the analysis of proton-proton coupling constants and the chemical shifts of the bridgehead and methylene (B1212753) protons.
In a typical chair-chair conformation, the protons at positions C2, C4, C6, and C8 can be distinguished as axial and equatorial. The analysis of the multiplicity and coupling constants of these signals is key to conformational assignment. For instance, a doublet of doublets for equatorial protons at C2, C4, C6, and C8 with specific geminal (around 10.5-11 Hz) and vicinal (3.0-6.0 Hz) coupling constants is characteristic of the chair-chair conformation in related 3,7-diazabicyclo[3.3.1]nonane systems. semanticscholar.org The absence of large axial-axial coupling constants for certain protons can also be used to rule out alternative conformations.
Table 1: Expected ¹H NMR Characteristics for the Chair-Chair Conformation of the this compound Ring System
| Proton Position(s) | Expected Multiplicity | Key Coupling Interactions | Conformational Significance |
|---|---|---|---|
| H-1, H-5 | Multiplet | Vicinal coupling to adjacent methylene protons | Bridgehead protons, chemical shift sensitive to ring conformation. |
| H-2ax, H-4ax | Doublet of Doublets | Geminal coupling to H-2eq/H-4eq; Vicinal axial-axial and axial-equatorial couplings to bridgehead protons. | Large J(ax,ax) values are expected. |
| H-2eq, H-4eq | Doublet of Doublets | Geminal coupling to H-2ax/H-4ax; Vicinal equatorial-axial and equatorial-equatorial couplings to bridgehead protons. | Smaller J(eq,ax) and J(eq,eq) values. |
| H-6ax, H-8ax | Doublet of Doublets | Geminal coupling to H-6eq/H-8eq; Vicinal axial-axial and axial-equatorial couplings to bridgehead protons. | Large J(ax,ax) values are expected. |
This table represents generalized expectations for a chair-chair conformer based on analyses of related bicyclo[3.3.1]nonane systems. Actual values can be influenced by substituents and solvent.
Advanced two-dimensional (2D) NMR experiments are crucial for unambiguously confirming conformational assignments by revealing through-bond and through-space correlations between nuclei. researchgate.netresearchgate.net Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), DQCOSY (Double Quantum Filtered Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) have been applied to the study of this compound systems. researchgate.nettandfonline.com
NOESY experiments are particularly powerful as they detect spatial proximities between protons. For the chair-chair conformer, specific cross-peaks are expected. For example, a NOESY analysis of a derivative showed cross-peaks between equatorial protons on opposing rings (e.g., H(2,4)eq and H(6,8)eq) and between axial protons and the bridgehead protons (e.g., H(2,4)ax and H(9)), which strongly supports the chair-chair conformation. tandfonline.com In contrast, a boat-chair conformation would exhibit a different set of NOE correlations. These 2D NMR techniques, used in concert, provide definitive evidence for the predominance of the chair-chair conformation in solution for many of these bicyclic ketones. researchgate.nettandfonline.com
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the molecular structure of this compound systems in the solid state. These studies provide precise data on bond lengths, bond angles, and torsional angles, which together define the ring conformations.
Research has shown that the this compound core predominantly adopts a chair-chair (CC) conformation. An early X-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one confirmed that the ketone exists in a chair-chair conformation in the solid state. researchgate.netresearchgate.net In this conformation, the piperidone ring and the tetrahydropyran (B127337) ring both adopt chair forms. The analysis of this derivative revealed an O(3)-N(7) contact distance of 2.776 Å, which is shorter than the sum of their van der Waals radii, suggesting a degree of transannular interaction. researchgate.net
Similarly, the reduction product of a related derivative, 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, was also found to exist in a chair-chair form in the solid state, as determined by X-ray analysis. researchgate.net
However, the chair-chair conformation is not exclusive. The introduction of various substituents can lead to other conformational isomers. For instance, a study on two isomers of 7-methyl-9-oxo-2,4-diphenyl-3-oxa-7-aza-bicyclo[3.3.1]nonan-1,5-ethyl dicarboxylate revealed the existence of both a boat-chair (BC) and a chair-chair (CC) conformer. researchgate.net In the boat-chair isomer, the tetrahydropyran ring adopts a boat conformation while the piperidone ring remains in a chair form. researchgate.net This highlights the significant influence of substitution patterns on the preferred solid-state geometry.
| Compound | Conformation | Space Group | Cell Parameters |
|---|---|---|---|
| 6,8-Bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Chair-Chair | Pnam | a = 9.353 Å, b = 7.733 Å, c = 23.03 Å |
| Isomer 1a of 7-methyl-9-oxo-2,4-diphenyl-3-oxa-7-aza-bicyclo[3.3.1]nonan-1,5-ethyl dicarboxylate | Boat-Chair | P1̄ | a = 12.907 Å, b = 11.223 Å, c = 8.993 Å, α = 105.82°, β = 100.14°, γ = 97.35° |
| Isomer 1b of 7-methyl-9-oxo-2,4-diphenyl-3-oxa-7-aza-bicyclo[3.3.1]nonan-1,5-ethyl dicarboxylate | Chair-Chair | P1̄ | a = 16.400 Å, b = 13.062 Å, c = 11.336 Å, α = 94.19°, β = 94.74°, γ = 102.56° |
Factors Influencing Conformational Equilibria
The conformational preference of the this compound skeleton is a delicate balance of several competing factors. The chair-chair (CC) and boat-chair (BC) conformers are often close in energy, and the equilibrium can be shifted by intramolecular interactions, substituent effects, and the surrounding solvent medium. researchgate.net
Role of Intramolecular Interactions (e.g., Intramolecular Hydrogen Bonding, Stereoelectronic Effects, Steric Repulsions)
Intramolecular Hydrogen Bonding (IMHB): While not present in the parent ketone, IMHB plays a crucial role in the conformational preference of its alcohol derivatives. In the reduction products of 3,7-diheterabicyclo[3.3.1]nonan-9-ones, the formation of an intramolecular hydrogen bond between the lone pair of electrons on the nitrogen atom and the proton of a pseudo-axial hydroxyl group at C-9 can stabilize a chair-boat conformation. researchgate.net
Stereoelectronic Effects: These effects, involving the interaction of electron orbitals, are significant in determining conformational stability. In related 3-azabicyclo[3.3.1]nonan-9-ones, hyperconjugative interactions, such as the delocalization of the nitrogen lone pair (n) into an anti-bonding sigma orbital (σ) of an adjacent C-H bond (nN→σC–H), have been shown to stabilize the chair-chair conformation. beilstein-journals.org This type of interaction depends on the specific geometry of the conformer and influences the relative energies of the chair-chair and chair-boat forms. beilstein-journals.orgnih.gov
Steric Repulsions: Transannular steric repulsion, particularly between the C-3 and C-7 positions, is a major destabilizing factor in the bicyclo[3.3.1]nonane system. rsc.orgacs.org The chair-chair conformation is generally favored as it minimizes these repulsive interactions compared to a flattened or boat-like structure. rsc.org However, bulky substituents can introduce new steric clashes that may favor a chair-boat or a twisted conformation to alleviate the strain. acs.org
Influence of Remote and Proximal Substituents on Ring Conformation
The position, size, and electronic nature of substituents can profoundly alter the conformational landscape of the this compound ring system.
Proximal Substituents: Substituents on the carbon atoms adjacent to the heteroatoms (e.g., C-2, C-4, C-6, C-8) can have a significant impact. As seen in the case of 7-methyl-9-oxo-2,4-diphenyl-3-oxa-7-aza-bicyclo[3.3.1]nonan-1,5-ethyl dicarboxylate, the combination of phenyl, methyl, and ethyl carboxylate groups leads to stable chair-chair and boat-chair isomers. researchgate.net In related thia-aza systems, bulky substituents on the nitrogen atom can favor a boat conformation for the nitrogen-containing ring to reduce steric strain. tandfonline.com
Remote Substituents: Even substituents that are not directly on the bicyclic core can influence its conformation. For example, the nature of the N-substituent (e.g., benzyl (B1604629) vs. methyl) can alter the electronic properties and steric demands around the nitrogen atom, which in turn affects the conformational equilibrium of the piperidone ring. researchgate.netresearchgate.net The electronic effects of aryl substituents can also be transmitted through the sigma framework, a phenomenon known as through-bond stereoelectronic effects, which can influence reactivity and, by extension, conformational preferences. nih.govchemrxiv.org
Solvent Effects on Conformational Dynamics
The solvent environment can influence the position of the conformational equilibrium by differentially solvating the various conformers. The energy difference between the chair-chair and boat-chair conformers of this compound is calculated to be relatively small (ΔE = 1.497 kcal/mole in the gas phase), suggesting that solvent effects could play a significant role. researchgate.net
Generally, polar solvents tend to stabilize the conformer with the larger dipole moment. The more compact and often more polar boat-chair conformer might be favored in solvents of high dielectric constant, whereas the less polar chair-chair conformer would be preferred in nonpolar solvents. cdnsciencepub.comresearchgate.net Specific solute-solvent interactions, such as hydrogen bonding between the solvent and the heteroatoms of the bicyclic system, can also shift the equilibrium. For example, studies on 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones have confirmed their existence in a double chair conformation in a non-polar solvent like deuterochloroform. researchgate.net In related systems, the choice of solvent has been observed to affect the dynamics of bond rotation, indicating a direct influence on the energy barriers between conformational states. acs.org
Stereochemical Outcomes and Diastereoselectivity in Reactions
The rigid, bicyclic framework of this compound exerts significant steric and electronic control over reactions, leading to high levels of stereoselectivity. The C-9 carbonyl group is the primary site for nucleophilic attack, and the facial selectivity of this attack is dictated by the ring's conformation.
In the predominant chair-chair conformation, the two faces of the carbonyl group are diastereotopic. Nucleophilic attack can occur from either the side of the oxygen-containing ring (syn-attack) or the nitrogen-containing ring (anti-attack). Studies on the 1,2-addition of aryl Grignard reagents to the carbonyl group of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one demonstrated the formation of tertiary alcohols where the aryl group is positioned syn to the oxygen atom at position 3. researchgate.net This suggests a preferential attack from the side of the tetrahydropyran ring. A proposed mechanism involves the coordination of the Grignard reagent with the ring's oxygen atom in a boat-like transition state, which then directs the nucleophilic attack from that face. researchgate.net
Similarly, reductions of the C-9 ketone with reagents like sodium borohydride (B1222165) also lead to the formation of isomeric alcohols, with the stereochemical outcome dependent on the specific substrate and reaction conditions. researchgate.net
Furthermore, the bicyclic core can be constructed with high stereocontrol. An organocatalytic domino Michael-hemiacetalization-Michael reaction has been developed for the highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives. This method yields products with four contiguous stereocenters with excellent diastereoselectivities (>99:1 dr), demonstrating how the reaction pathway can be manipulated to control the stereochemistry of the bicyclic system. nih.gov
Reactivity and Reaction Mechanisms of 3 Oxa 7 Azabicyclo 3.3.1 Nonan 9 One
Reactions at the Carbonyl Group (C-9)
The carbonyl group at C-9 is a key site for functionalization, undergoing nucleophilic additions and reductive transformations. The stereochemical outcome of these reactions is heavily influenced by the conformation of the bicyclic rings. Computational studies on 3-oxa-7-azabicyclo[3.3.1]nonan-9-one have indicated a small energy difference between the chair-chair (CC) and boat-chair (BC) conformers, suggesting that the conformation can be flexible and potentially influenced by reaction conditions and substituents. researchgate.nettandfonline.com
Nucleophilic additions to the C-9 carbonyl group of this compound derivatives proceed with notable stereoselectivity. The addition of Grignard reagents, for instance, provides a clear example of this phenomenon.
Systematic studies on the 1,2-addition of symmetrically substituted aryl Grignard reagents to 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one have shown that the reaction leads to the formation of tertiary alcohols. researchgate.net X-ray diffraction analysis of the resulting products, such as 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, revealed that the newly introduced aryl group is oriented syn to the oxygen atom in the 3-position. researchgate.net
A proposed mechanism for this stereoselectivity involves the coordination of the Grignard reagent with the heteroatom (oxygen at position 3) in a boat conformer of the bicyclic system prior to the nucleophilic attack on the carbonyl carbon. researchgate.net This pre-coordination directs the bulky aryl group to one face of the molecule.
Similarly, nucleophilic addition of sodium borohydride (B1222165) (NaBH₄) to N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one results in the formation of isomeric secondary alcohols, indicating that the hydride attack can occur from different faces, although specific stereochemical outcomes depend on the precise substrate and conditions. researchgate.net
The conformation of the bicyclic system plays a critical role in determining the final stereochemistry. For instance, two isomers of a substituted 7-methyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one were isolated, one possessing a boat-chair conformation and the other a chair-chair conformation, as determined by X-ray diffraction. researchgate.net This conformational isomerism directly impacts the accessibility of the C-9 carbonyl to incoming nucleophiles.
Table 1: Stereochemical Outcome of Nucleophilic Additions to this compound Derivatives
| Nucleophile | Substrate | Product | Observed Stereochemistry | Reference |
| Aryl Grignard Reagents | 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Tertiary Alcohols | Aryl group syn to the oxygen atom at O-3 | researchgate.net |
| Sodium Borohydride (NaBH₄) | N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Isomeric Secondary Alcohols | Mixture of isomers | researchgate.net |
The carbonyl group of this compound can be completely reduced to a methylene (B1212753) (CH₂) group or partially reduced to a hydroxyl (CH-OH) group, depending on the reducing agent and reaction conditions.
Complete reduction is achieved using methods like the Wolff-Kishner reduction. For example, the carbonyl group in N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one was successfully reduced to a CH₂ group under modified Wolff-Kishner conditions. researchgate.net This transformation is valuable for removing the carbonyl functionality entirely, providing access to the core 3-oxa-7-azabicyclo[3.3.1]nonane scaffold.
Partial reduction to secondary alcohols is commonly performed using complex metal hydrides. The reduction of 3,7-diheterabicyclo[3.3.1]nonan-9-ones, including the 3-oxa-7-aza variant, with lithium aluminum hydride (LiAlH₄) has been shown to yield a mixture of two stereoisomeric secondary alcohols. researchgate.net This lack of complete stereoselectivity suggests that the hydride can attack the carbonyl from either the axial or equatorial face, leading to alcohols with different orientations of the hydroxyl group.
Table 2: Reductive Transformations of the C-9 Carbonyl Group
| Reagent/Condition | Transformation | Product Type | Reference |
| Modified Wolff-Kishner | C=O to CH₂ | Methylene-bridged bicyclic system | researchgate.net |
| Lithium Aluminum Hydride (LiAlH₄) | C=O to CH-OH | Mixture of stereoisomeric secondary alcohols | researchgate.net |
| Sodium Borohydride (NaBH₄) | C=O to CH-OH | Isomeric secondary alcohols | researchgate.net |
Transformations Involving the Nitrogen Atom (N-7)
The tertiary amine at the N-7 position is another reactive center in the 3-oxa-7-azabicyclo[3.3.1]nonane skeleton, participating in reactions such as alkylation and, under certain conditions, intramolecular rearrangements.
While specific studies on the N-alkylation of this compound are not extensively detailed in the provided context, the synthesis of various N-substituted derivatives (e.g., N-benzyl) through Mannich-type cyclocondensations implies that the nitrogen atom is readily functionalized. researchgate.net
Conversely, reactions involving the removal of substituents from the nitrogen atom can lead to unexpected outcomes. An attempt to N-demethylate a related 2,4-disubstituted 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one did not yield the expected N-demethylated product. Instead, it resulted in an unanticipated cyclization, highlighting the potential for complex rearrangements centered around the nitrogen atom. researchgate.net
The proximity of the nitrogen atom at N-7 to the carbonyl group at C-9, despite being separated by two carbon atoms, can facilitate intramolecular reactions under specific circumstances. The attempt to N-demethylate a related diazabicyclononanone derivative led to an unexpected hemiaminal cyclization product. researchgate.net This suggests a pathway where the nitrogen atom, or a reactive intermediate derived from it, attacks a carbon atom within the bicyclic system, leading to a new ring formation. Such rearrangements underscore the intricate reactivity of this heterocyclic system, where forcing conditions can trigger pathways beyond simple functional group transformations.
Functionalization and Derivatization Strategies
The primary strategies for the functionalization and derivatization of the this compound core revolve around the reactions at the C-9 carbonyl and the N-7 nitrogen. The synthesis of the bicyclic ketone itself, often through a Mannich-type cyclocondensation with components like tetrahydro-4H-pyran-4-ones, allows for the introduction of various substituents on the carbon framework from the outset. researchgate.net
Subsequent derivatization can be achieved through:
Nucleophilic addition to the C-9 carbonyl: As discussed, reactions with Grignard reagents or hydrides lead to a variety of tertiary and secondary alcohols, respectively. researchgate.net These alcohols can be further functionalized.
Reduction of the C-9 carbonyl: Complete reduction to a methylene group provides access to the deoxygenated bicyclic scaffold. researchgate.net
Modification of the N-7 substituent: While direct N-demethylation can be problematic, the synthesis often starts with a chosen N-substituent (like benzyl), which can sometimes be modified or removed in later steps.
These strategies allow for the creation of a library of derivatives with diverse functionalities and stereochemistries, built upon the rigid 3-oxa-7-azabicyclo[3.3.1]nonane framework.
Introduction of Diverse Substituents onto the Bicyclic Framework
The this compound scaffold allows for the introduction of a variety of substituents at several positions, enabling the synthesis of a diverse library of derivatives.
N-Substitution: The nitrogen atom at the 7-position is a common site for modification. N-alkylation and N-arylation can be readily achieved through standard synthetic protocols. For example, N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one has been synthesized and used in further reactions researchgate.net. The nitrogen can also be protected, for instance, with a tert-butoxycarbonyl (Boc) group, to modulate its reactivity google.com.
C-9 Substitution via Nucleophilic Addition: The carbonyl group at C-9 is susceptible to nucleophilic attack, leading to the formation of C-9 substituted alcohols. The reduction of the ketone with reagents like sodium borohydride (NaBH4) yields the corresponding secondary alcohols researchgate.net. Furthermore, the addition of Grignard reagents, such as phenylmagnesium bromide (C6H5MgBr), results in the formation of tertiary alcohols with the new substituent at the C-9 position researchgate.nettandfonline.com. The stereochemistry of these additions can be influenced by the conformation of the bicyclic system researchgate.net.
| Substrate | Reagent | Product Type | Example Product | Reference |
| N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | NaBH4 | Secondary Alcohol | N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | researchgate.net |
| N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | C6H5MgBr | Tertiary Alcohol | 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | researchgate.net |
Substitution at Other Ring Positions: Substituents can also be introduced at the carbon atoms of the bicyclic framework, often during the synthesis of the ring system itself. For example, substituted 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, such as 7-methyl-9-oxo-2,4-diphenyl-3-oxa-7-azabicyclo[3.3.1]nonan-1,5-ethyl dicarboxylate, have been prepared via condensation reactions researchgate.net.
Ring Opening and Degradation Pathways
Information directly pertaining to the ring opening and degradation of this compound is limited in the available scientific literature. However, insights can be drawn from the behavior of closely related bicyclic systems.
The bicyclo[3.3.1]nonane framework is generally considered to be a stable ring system cymitquimica.com. However, under certain conditions, such as high temperatures, ring-opening reactions may be favored in some derivatives .
Mass spectrometry studies of related 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives have shown evidence of ring opening as part of the fragmentation pathway under electron ionization researchgate.net. The primary fragmentation of 3,7-dialkyl-1,5-diphenylbispidinones involves the cleavage of the C(1)-C(2) bond, followed by either a hydrogen migration or the elimination of an imine molecule. This suggests that the bicyclic ring can be cleaved under high-energy conditions. The mass spectra of various derivatives of 3-azabicyclo[3.3.1]nonane have also been studied, indicating that fragmentation patterns are a key area of investigation for this class of compounds nasa.govacs.orgacs.org.
While specific chemical degradation pathways for this compound are not well-documented, the presence of the ether and amine functionalities suggests potential susceptibility to cleavage under strong acidic or reductive conditions, although the stability of the bicyclic structure may present a significant kinetic barrier to such reactions.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for characterizing the bicyclic framework of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one in solution. Analysis of ¹H and ¹³C NMR spectra, often supplemented by two-dimensional experiments, confirms that the molecule predominantly adopts a chair-chair conformation. researchgate.netresearchgate.net
The ¹H and ¹³C NMR spectra of the this compound skeleton are characterized by distinct signals corresponding to the bridgehead protons and carbons, as well as the axial and equatorial protons on the heterocyclic rings. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the rigid bicyclic structure.
In the ¹H NMR spectrum, the bridgehead protons (H-1 and H-5) typically appear as multiplets in the downfield region. The methylene (B1212753) protons adjacent to the heteroatoms (H-2, H-4, H-6, H-8) show characteristic chemical shifts and coupling patterns that are dependent on their axial or equatorial orientation.
The ¹³C NMR spectrum displays a signal for the carbonyl carbon (C-9) at a significantly downfield chemical shift, typically above 200 ppm. The bridgehead carbons (C-1 and C-5) and the methylene carbons adjacent to the oxygen and nitrogen atoms also give rise to characteristic signals.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for the this compound Skeleton.
Note: Specific chemical shifts can vary based on the solvent and substitution on the nitrogen atom.
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the bicyclic structure and its preferred conformation. researchgate.netacs.org
H,H-COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. It is used to trace the connectivity within the individual rings, for example, by showing correlations between the bridgehead protons (H-1, H-5) and the adjacent methylene protons (H-2, H-4, H-6, H-8). acs.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton signals. acs.orgcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity across the entire molecule, including through quaternary carbons and heteroatoms. For instance, correlations from the bridgehead protons (H-1, H-5) to the carbonyl carbon (C-9) are key indicators of the bicyclic framework. acs.orgcolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This experiment provides critical information about the stereochemistry and conformation of the molecule. In the chair-chair conformation of the this compound system, NOE correlations are expected between axial protons on the same face of the ring system, confirming their spatial proximity. acs.org
X-ray Crystallography for High-Resolution Molecular Structure Determination
Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state. Studies on derivatives of this compound have confirmed the bicyclic structure and provided detailed data on bond lengths, bond angles, and conformation. researchgate.netresearchgate.net
A single-crystal X-ray analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one confirmed that the molecule adopts a chair-chair conformation in the solid state. researchgate.netresearchgate.net In this conformation, the oxygen-containing ring was found to be slightly flattened, while the nitrogen-containing ring was somewhat more puckered. A notable feature is the transannular distance between the oxygen and nitrogen atoms (O(3)-N(7)), which was determined to be 2.776 Å, a distance less than the sum of their van der Waals radii. researchgate.netresearchgate.net
Table 2: Representative Crystallographic Data for a this compound Derivative.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the principal functional groups within the molecule. The spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group (C=O) of the ketone. researchgate.netresearchgate.net Other characteristic absorptions include the C-O-C stretching of the ether linkage and C-N stretching of the amine.
Table 3: Key IR Absorption Frequencies for this compound.
Mass Spectrometry (MS and Tandem MS Techniques) for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. For this compound (C₇H₁₁NO₂), the calculated molecular weight is 141.17 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement consistent with this formula.
The mass spectrum typically shows a prominent molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺). The fragmentation pattern is characteristic of the bicyclic structure, often involving initial cleavage adjacent to the heteroatoms (α-cleavage) or ring-opening events. researchgate.netacs.org
Table 4: Mass Spectrometry Data for this compound.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a purified sample. The experimental values must match the calculated theoretical percentages for the empirical formula C₇H₁₁NO₂ to confirm the compound's purity and elemental makeup.
Table 5: Elemental Composition for C₇H₁₁NO₂.
Compound Index
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Pathways
Future synthetic strategies are expected to concentrate on:
Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral bispidinone derivatives, which are of high interest for creating specialized catalysts and biologically active molecules.
Flow Chemistry: Implementing continuous flow processes to allow for safer, more scalable, and highly controlled production, minimizing batch-to-batch variability.
Photoredox and Electrosynthesis: Utilizing light or electricity to drive the key bond-forming reactions, offering alternatives to traditional reagents and enabling novel transformations under mild conditions. researchgate.net
C-H Activation: Designing catalytic systems that can directly functionalize the carbon skeleton of the bicyclic system, bypassing the need for pre-functionalized starting materials and streamlining synthetic sequences.
Table 1: Comparison of Synthetic Methodologies for Bispidinone Scaffolds
| Feature | Traditional Mannich Cyclization | Emerging Sustainable Pathways |
|---|---|---|
| Reagents | Stoichiometric strong acids/bases | Catalytic systems (organocatalysts, biocatalysts) |
| Solvents | High-boiling organic solvents | Water, ionic liquids, supercritical fluids |
| Energy Input | Conventional heating (reflux) | Microwave, ultrasound, photochemistry |
| Atom Economy | Moderate | High, minimizes byproducts |
| Scalability | Limited by batch processing | Enhanced via flow chemistry |
| Stereocontrol | Often produces racemic mixtures | Potential for high enantioselectivity |
Computational Design and Prediction of New Analogues and Reactivity Profiles
Computational chemistry is an indispensable tool for accelerating the discovery and development of new 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives. In silico methods allow for the rapid screening of virtual libraries and the prediction of molecular properties, saving significant time and resources. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's conformational preferences, such as the stability of chair-chair versus boat-chair forms, which profoundly influences its reactivity. researchgate.net
Emerging computational approaches will likely focus on:
Machine Learning (ML) Models: Training ML algorithms on existing experimental data to predict the reactivity, selectivity, and physicochemical properties of novel, untested analogues.
Reaction Mechanism Elucidation: Using DFT and other quantum chemical methods to map out detailed energy profiles of potential reactions, identifying transition states and intermediates to explain experimentally observed outcomes and guide the design of more efficient reactions. researchgate.net
De Novo Molecular Design: Employing algorithms to generate entirely new molecular structures based on the bispidinone scaffold, optimized for specific functions such as catalytic activity or binding affinity.
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Application Area | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity & Spectroscopy | Transition state energies, reaction pathways, NMR/IR spectra |
| Molecular Dynamics (MD) | Conformational Analysis | Preferred conformations (chair-chair vs. boat-chair), solvent effects |
| Quantitative Structure-Activity Relationship (QSAR) | Analogue Design | Prediction of physicochemical properties for new derivatives |
| Machine Learning (ML) | High-Throughput Screening | Identification of promising candidates from virtual libraries |
Exploration of Unique Reactivity Patterns and Selectivity
The rigid bicyclic structure of this compound imparts distinct reactivity and stereochemical control that remains ripe for exploration. The fixed spatial relationship between the amine, ether, and ketone functionalities can be exploited to achieve high levels of selectivity in chemical transformations. For instance, nucleophilic additions to the C-9 carbonyl are known to proceed with high stereoselectivity due to the steric hindrance imposed by the bicyclic frame. researchgate.net
Future research will likely investigate:
Transannular Interactions: Probing the through-space interaction between the nitrogen lone pair and the carbonyl carbon (an N→C=O interaction), which can significantly alter the electrophilicity of the ketone and influence its reaction pathways.
Ring-Opening and Rearrangement Reactions: Developing novel synthetic methodologies that leverage the inherent ring strain to induce selective cleavage of C-O or C-N bonds, providing access to diverse monocyclic and heterocyclic structures. The aza-Cope rearrangement is one such computationally studied pathway in related systems. researchgate.net
Bridgehead Functionalization: Exploring methods to functionalize the bridgehead positions, which are typically unreactive, to create highly complex and sterically demanding molecular architectures.
Catalyst Development: Using derivatives of the scaffold as ligands for transition metals or as organocatalysts, where the rigid backbone can create a well-defined chiral pocket to control enantioselective reactions. acs.org
Table 3: Potential Reactions and Selectivity Profiles
| Reaction Type | Target Site | Expected Selectivity | Rationale |
|---|---|---|---|
| Nucleophilic Addition | C-9 Carbonyl | High diastereoselectivity | Steric hindrance from the bicyclic framework guides incoming nucleophiles. |
| Reduction | C-9 Carbonyl | Controllable axial/equatorial alcohol formation | Choice of reducing agent and directing effect of heteroatoms. |
| N-Alkylation/Acylation | N-7 Amine | High chemoselectivity | The tertiary amine is a highly accessible and reactive nucleophile. |
| Ring-Opening Polymerization | Bicyclic Scaffold | Potential for creating novel polymers | Strain in the bicyclic system could be harnessed for controlled polymerization. |
Integration with Advanced Material Science and Supramolecular Chemistry
The well-defined three-dimensional structure of this compound makes it an attractive building block, or "tecton," for constructing larger, functional assemblies in material science and supramolecular chemistry. rsc.org The presence of hydrogen bond accepting sites (oxygen, nitrogen, and carbonyl) and the rigid framework are key features for designing ordered materials.
Emerging applications in this area include:
Crystal Engineering: Utilizing the scaffold to direct the formation of crystalline solids with specific network topologies, such as metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks, for applications in gas storage or separation.
Supramolecular Polymers: Designing derivatives that can self-assemble into long-range ordered polymeric chains through non-covalent interactions like hydrogen bonding or host-guest interactions. The aza-crown ether family, which shares structural motifs, is a well-established area of supramolecular chemistry. acs.orgwikipedia.orgacs.org
Functional Monomers: Incorporating the rigid bispidinone unit into the backbone of conventional polymers to enhance their thermal stability, rigidity, and mechanical properties.
Chemosensors: Functionalizing the scaffold with chromophores or fluorophores to create molecular sensors where binding of a specific ion or guest molecule within the bicyclic cavity induces a detectable optical or electronic response.
Table 4: Potential Applications in Material and Supramolecular Science
| Application Area | Key Molecular Feature | Resulting Material/System |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Nitrogen atom as a coordinating ligand | Porous crystalline materials |
| Supramolecular Gels | Hydrogen bonding capabilities | Self-assembled soft materials |
| High-Performance Polymers | Rigid bicyclic structure | Thermally stable and mechanically robust polymers |
| Host-Guest Chemistry | Pre-organized molecular cavity | Selective molecular containers and sensors |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives, and how can reaction conditions be optimized?
- Methodology : The compound is often synthesized via Mannich condensation. For example, 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is prepared by reacting acetone, benzaldehyde, and ammonium acetate in ethanol under gentle heating. Subsequent functionalization (e.g., chloroacetylation) can be achieved using chloroacetyl chloride in dichloromethane with triethylamine as a catalyst. Reaction optimization involves monitoring by TLC and controlling stoichiometric ratios (e.g., 1:4:2 for ketone, aldehyde, and ammonium acetate) .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound analogs?
- Methodology : Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O, ~1718 cm⁻¹) and amide (1654 cm⁻¹) groups.
- NMR : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm).
- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and confirms chair-chair conformations. Refinement software like SHELXL is used for data analysis .
Advanced Research Questions
Q. How do substituents at N-7 influence the conformational and configurational isomerism of this compound?
- Methodology : Steric bulk at N-7 (e.g., benzyl vs. cyclopropylmethyl groups) alters the equilibrium between chair-chair, chair-boat, and boat-boat conformers. MNDO computational modeling and X-ray crystallography reveal that larger substituents favor chair-chair conformations due to reduced steric strain. For example, 7-benzyl derivatives exhibit equatorial aryl orientations with torsion angles <10° deviation from ideal chair geometry .
Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for derivatives with varying electronic substituents?
- Methodology : Electron-withdrawing groups (e.g., halogens) enhance cytotoxicity but reduce antioxidant activity due to prooxidant effects, while electron-donating groups (e.g., –OCH₃) reverse this trend. SAR contradictions are addressed by:
- Comparative assays : Testing analogs under identical conditions (e.g., MTT for cytotoxicity, DPPH for antioxidant activity).
- DFT calculations : Analyzing frontier molecular orbitals to predict reactive sites and redox behavior .
Q. How can computational tools like DFT and molecular docking improve the design of this compound derivatives for AMPA receptor modulation?
- Methodology :
- DFT : Calculates electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., carbonyl groups interacting with GluA2 ligand-binding domains).
- Molecular docking : Software like AutoDock Vina predicts binding affinities. For instance, 3-acetyl-7-(benzofuran-5-carbonyl) derivatives show enhanced receptor affinity due to π-π stacking with Tyr450 residues .
Q. What are the challenges in correlating in vitro analgesic activity with in vivo efficacy for β-cyclodextrin complexes of this compound derivatives?
- Methodology :
- Pharmacokinetic profiling : Measuring bioavailability and blood-brain barrier penetration via LC-MS/MS.
- Toxicity screening : Acute toxicity (LD₅₀) assays in rodents compare complexes like NA-332 with reference drugs (e.g., tramal). Lower toxicity despite higher potency suggests improved therapeutic indices .
Data Analysis & Experimental Design
Q. How can Hirshfeld surface analysis and Cremer-Pople parameters quantify deviations from ideal chair conformations in bicyclic derivatives?
- Methodology :
- Hirshfeld analysis : Visualizes intermolecular contacts (e.g., C–H⋯O interactions) using CrystalExplorer.
- Cremer-Pople puckering parameters : Calculate total puckering amplitude (Q_T) and phase angles (θ). For example, Q_T > 0.5 Å and θ ≈ 15° indicate significant chair distortion in cyclohexane rings .
Q. What statistical approaches validate the reproducibility of biological activity data across structurally diverse analogs?
- Methodology :
- Multivariate regression : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values.
- ANOVA : Identifies batch-to-batch variability in synthesis or assay conditions. Replicates (n ≥ 3) ensure p-values <0.05 .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
